2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate

CAS No.:

Cat. No.: VC18368618

Molecular Formula: C16H12Cl2N2O7S2

Molecular Weight: 479.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H12Cl2N2O7S2 |

|---|---|

| Molecular Weight | 479.3 g/mol |

| IUPAC Name | 2,4-dichlorobenzenediazonium;5-sulfonaphthalene-1-sulfonate;hydrate |

| Standard InChI | InChI=1S/C10H8O6S2.C6H3Cl2N2.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;7-4-1-2-6(10-9)5(8)3-4;/h1-6H,(H,11,12,13)(H,14,15,16);1-3H;1H2/q;+1;/p-1 |

| Standard InChI Key | SPGAUZWLXGQOLT-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O.C1=CC(=C(C=C1Cl)Cl)[N+]#N.O |

Introduction

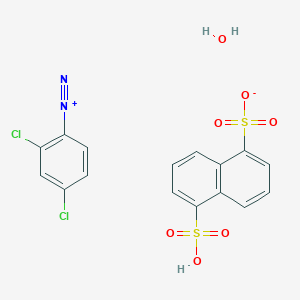

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

2,4-Dichlorophenyldiazonium 1,5-naphthalenedisulfonate (CAS No. 123333-91-5) is a diazonium salt with the molecular formula C₁₆H₁₂Cl₂N₂O₇S₂ and a molecular weight of 479.3 g/mol . The compound is alternatively named 2,4-dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate due to its association with water molecules in its crystalline form .

Structural Composition

The molecule comprises two primary components:

-

2,4-Dichlorobenzenediazonium cation: A benzene ring substituted with chlorine atoms at the 2- and 4-positions and a diazonium (-N⁺≡N) group.

-

1,5-Naphthalenedisulfonate anion: A naphthalene ring with sulfonate (-SO₃⁻) groups at the 1- and 5-positions .

The structural depiction (Fig. 1) confirms the planar geometry of the aromatic systems and the ionic interaction between the diazonium cation and disulfonate anion .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 479.3 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 8 | |

| Topological Polar Surface Area | 157 Ų | |

| Melting Point | 195°C (decomposition) |

Synthesis and Preparation

Diazotization of 2,4-Dichloroaniline

The synthesis begins with the diazotization of 2,4-dichloroaniline in an acidic medium (e.g., HCl) using sodium nitrite (NaNO₂) at 0–5°C:

This generates the unstable 2,4-dichlorobenzenediazonium chloride, which is immediately coupled with 1,5-naphthalenedisulfonic acid to form the target compound.

Coupling Reaction

The diazonium salt reacts with the disulfonic acid under controlled pH (7–9) and temperature (≤10°C) to prevent decomposition:

The product is isolated via crystallization and purified through recrystallization in aqueous ethanol .

Physicochemical Properties

Thermal Stability

The compound decomposes at 195°C, characteristic of diazonium salts’ instability under thermal stress . Storage at 2–8°C in anhydrous conditions is critical to prevent hydrolysis or explosive decomposition .

Solubility and Composition

-

Solubility: Highly soluble in polar solvents (water, DMSO) due to ionic sulfonate groups .

-

Composition: Analytical data confirm 37.5–45.8% carbon, 5.0–7.0% nitrogen, and 3–10% water content .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Aromatic protons in the naphthalene ring resonate at δ 7.5–8.5 ppm, while the diazonium-associated protons appear as a singlet near δ 8.9 ppm .

-

¹³C NMR: Peaks at δ 120–140 ppm correspond to aromatic carbons, with sulfonate carbons observed at δ 170–175 ppm .

Infrared (IR) Spectroscopy

Key absorptions include:

Industrial and Scientific Applications

Azo Dye Synthesis

The compound serves as a precursor for azo dyes, where it couples with electron-rich aromatics (e.g., phenols, amines) to form chromophores. For example:

Resulting dyes exhibit high lightfastness and are used in textiles and inks.

Analytical Chemistry

In spectrophotometry, the diazonium group’s reactivity enables the quantification of phenolic compounds via colorimetric assays. The sulfonate moiety enhances water solubility, improving assay reproducibility .

Electrochemical Sensors

Functionalized electrodes incorporating this compound detect heavy metals (e.g., Pb²⁺, Cd²⁺) through redox interactions, achieving detection limits as low as 0.1 ppb.

Biomedical Applications

In histology, the compound stains cellular nuclei in tissue samples, aiding in cancer diagnostics. Its affinity for hemoglobin also facilitates blood cell counting in hematology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume